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The Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC) has long

been a crucible for groundbreaking research in infectious diseases. For decades, presentations

at this prestigious conference have unveiled novel therapeutic agents, elucidated mechanisms

of resistance, and established new methodologies that have shaped the landscape of

antimicrobial research and development. This guide delves into a comparative analysis of three

of the most highly cited research articles that have emerged from the intellectual ferment of

ICAAC, offering a valuable resource for researchers, scientists, and drug development

professionals.

While the direct proceedings of early ICAAC meetings are not readily available in a searchable

format, a strong proxy for the most influential research presented can be found in the highly

cited articles published in Antimicrobial Agents and Chemotherapy (AAC), the flagship journal

of the American Society for Microbiology, which has historically served as a primary venue for

the publication of research first unveiled at ICAAC. This analysis focuses on three such

landmark papers that have had a profound and lasting impact on the field.

Comparative Analysis of Key Findings
The selected studies represent pivotal advancements in antimalarial drug screening, the

classification of beta-lactamases, and the in silico analysis of plasmids, all critical areas in the

fight against infectious diseases.
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Research Area Key Finding Significance
Primary

Author(s)

Journal

Publication

Antimalarial Drug

Discovery

Development of

a rapid,

semiautomated

microdilution

method for in

vitro assessment

of antimalarial

drug activity

against

Plasmodium

falciparum.[1][2]

Revolutionized

the primary

screening of

potential

antimalarial

compounds,

enabling higher

throughput and

more precise

quantification of

drug efficacy.

Desjardins, R.

E., et al.

Antimicrobial

Agents and

Chemotherapy

Bacterial

Resistance

Mechanisms

A functional

classification

scheme for beta-

lactamases

based on their

substrate and

inhibitor profiles,

correlating with

their molecular

structure.[3][4]

Provided a

much-needed

standardized

nomenclature for

an increasingly

complex and

diverse group of

resistance

enzymes,

facilitating better

communication

and

understanding of

resistance

patterns.

Bush, K., Jacoby,

G. A., &

Medeiros, A. A.

Antimicrobial

Agents and

Chemotherapy

Microbial

Genomics and

Surveillance

Development of

web-based tools,

PlasmidFinder

and pMLST, for

the rapid in silico

detection and

typing of

plasmids from

Enabled efficient

surveillance of

plasmid-

mediated

antimicrobial

resistance and

facilitated a

deeper

Carattoli, A., et

al.

Antimicrobial

Agents and

Chemotherapy
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whole-genome

sequencing data.

[5][6][7]

understanding of

the transmission

dynamics of

resistance

genes.

Detailed Experimental Protocols
A cornerstone of impactful research is the reproducibility of its methods. The following sections

provide a detailed look at the key experimental protocols from these seminal papers.

Semiautomated Microdilution Technique for Antimalarial
Activity
This method, developed by Desjardins and colleagues, provided a high-throughput means to

screen compounds for activity against P. falciparum.

Experimental Workflow:

Parasite Culture: Asexual intraerythrocytic stages of P. falciparum were maintained in

continuous culture.

Drug Dilution: Test compounds were serially diluted in 96-well microtiter plates.

Parasite Inoculation: The cultured parasites were added to the wells containing the drug

dilutions.

Incubation: The plates were incubated for a 42-hour period to allow for parasite growth.

Radiolabeling: A radiolabeled nucleic acid precursor ([³H]-hypoxanthine) was added to the

wells.

Harvesting and Scintillation Counting: The parasites were harvested, and the amount of

incorporated radiolabel was quantified using a scintillation counter. The level of inhibition of

uptake of the radiolabeled precursor served as the indicator of antimalarial activity.[1][2]
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Antimalarial Drug Screening Workflow

Functional Classification of Beta-Lactamases
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The classification scheme proposed by Bush, Jacoby, and Medeiros brought order to the

burgeoning field of beta-lactamase research by categorizing these enzymes based on their

functional characteristics.

Experimental Approach:

The classification was not based on a single experiment but rather on a comprehensive review

and synthesis of existing data. The authors collated information on the substrate and inhibitor

profiles of a wide range of beta-lactamases.

Substrate Profile: This involved determining the efficiency with which a given beta-lactamase

could hydrolyze various beta-lactam antibiotics (e.g., penicillins, cephalosporins,

carbapenems).

Inhibitor Profile: This assessed the ability of known beta-lactamase inhibitors (e.g., clavulanic

acid, tazobactam) to block the activity of the enzyme.

By grouping enzymes with similar substrate and inhibitor profiles, they created a functional

classification that also correlated well with the emerging molecular classifications based on

amino acid sequence.[3][4]
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Beta-Lactamase Classification Logic

In Silico Plasmid Detection and Typing
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The work by Carattoli and colleagues provided a powerful bioinformatic approach for the

surveillance of antimicrobial resistance plasmids directly from genomic data.

Workflow for PlasmidFinder and pMLST:

Database Curation: A comprehensive database of known plasmid replicon sequences was

assembled for PlasmidFinder. For pMLST (plasmid Multi-Locus Sequence Typing), a

database of known plasmid sequence types was created.

User Input: The user uploads whole-genome sequencing (WGS) data (as raw reads, contigs,

or complete genomes) to the web-based tool.

In Silico Analysis (PlasmidFinder): The tool performs a BLAST search of the user's WGS

data against the curated replicon sequence database to identify the presence of known

plasmid replicons.

In Silico Analysis (pMLST): The tool identifies specific plasmid MLST loci within the WGS

data and compares them to the pMLST database to determine the plasmid sequence type.

Output: The tools provide a report detailing the identified plasmid replicons and/or sequence

types, indicating the presence and type of plasmids in the sequenced bacterium.[5][6][7]
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PlasmidFinder & pMLST Workflow

Conclusion
The research highlighted in this guide exemplifies the significant contributions that have

historically emerged from the ICAAC conference. These studies not only represent major

scientific advances in their respective areas but also provide robust and reproducible

methodologies that have been widely adopted by the research community. By understanding

the foundations laid by this landmark research, today's scientists and drug development

professionals can continue to build upon this legacy to address the ever-evolving challenges of

infectious diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. journals.asm.org [journals.asm.org]

2. Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution
technique - PMC [pmc.ncbi.nlm.nih.gov]

3. A functional classification scheme for beta-lactamases and its correlation with molecular
structure - PMC [pmc.ncbi.nlm.nih.gov]

4. journals.asm.org [journals.asm.org]

5. journals.asm.org [journals.asm.org]

6. cabidigitallibrary.org [cabidigitallibrary.org]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Landmark Research from ICAAC: A Comparative
Analysis of Highly Cited Antimicrobial Studies]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1192857#analysis-of-the-most-cited-research-to-
emerge-from-icaac]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1192857?utm_src=pdf-body-img
https://www.benchchem.com/product/b1192857?utm_src=pdf-body
https://www.benchchem.com/product/b1192857?utm_src=pdf-custom-synthesis
https://journals.asm.org/doi/10.1128/aac.16.6.710
https://pmc.ncbi.nlm.nih.gov/articles/PMC352941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC352941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC162717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC162717/
https://journals.asm.org/doi/10.1128/aac.39.6.1211
https://journals.asm.org/doi/abs/10.1128/aac.02412-14
https://www.cabidigitallibrary.org/doi/full/10.5555/20143228109
https://www.researchgate.net/publication/261955708_In_Silico_Detection_and_Typing_of_Plasmids_using_PlasmidFinder_and_Plasmid_Multilocus_Sequence_Typing
https://www.benchchem.com/product/b1192857#analysis-of-the-most-cited-research-to-emerge-from-icaac
https://www.benchchem.com/product/b1192857#analysis-of-the-most-cited-research-to-emerge-from-icaac
https://www.benchchem.com/product/b1192857#analysis-of-the-most-cited-research-to-emerge-from-icaac
https://www.benchchem.com/product/b1192857#analysis-of-the-most-cited-research-to-emerge-from-icaac
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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